molecular formula C10H5Cl2NOS B2761183 4-(2,5-Dichlorophenyl)-1,3-thiazole-2-carbaldehyde CAS No. 383143-05-3

4-(2,5-Dichlorophenyl)-1,3-thiazole-2-carbaldehyde

Cat. No.: B2761183
CAS No.: 383143-05-3
M. Wt: 258.12
InChI Key: UILXHAOEWSAUCD-UHFFFAOYSA-N
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Description

4-(2,5-Dichlorophenyl)-1,3-thiazole-2-carbaldehyde is an organic compound that features a thiazole ring substituted with a 2,5-dichlorophenyl group and an aldehyde functional group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dichlorophenyl)-1,3-thiazole-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,5-dichlorobenzaldehyde with thioamide under acidic conditions to form the thiazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dichlorophenyl)-1,3-thiazole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 5-position, due to the electron-withdrawing nature of the 2,5-dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: 4-(2,5-Dichlorophenyl)-1,3-thiazole-2-carboxylic acid.

    Reduction: 4-(2,5-Dichlorophenyl)-1,3-thiazole-2-methanol.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Comparison with Similar Compounds

4-(2,5-Dichlorophenyl)-1,3-thiazole-2-carbaldehyde can be compared to other thiazole derivatives, such as:

    4-Phenyl-1,3-thiazole-2-carbaldehyde: Lacks the dichlorophenyl substitution, which may result in different biological activities and chemical reactivity.

    4-(2-Chlorophenyl)-1,3-thiazole-2-carbaldehyde: Contains only one chlorine atom, which can affect its electronic properties and reactivity.

    4-(2,5-Dichlorophenyl)-1,3-thiazole-2-methanol:

The unique combination of the 2,5-dichlorophenyl group and the thiazole ring in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-(2,5-dichlorophenyl)-1,3-thiazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NOS/c11-6-1-2-8(12)7(3-6)9-5-15-10(4-14)13-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILXHAOEWSAUCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CSC(=N2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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